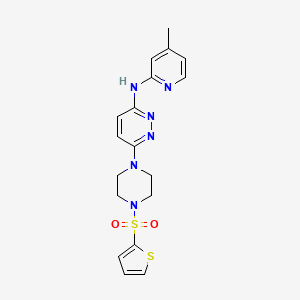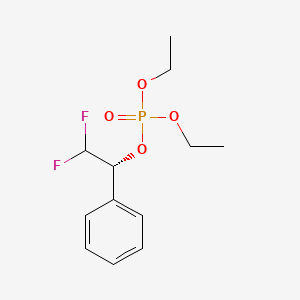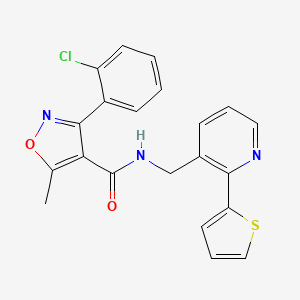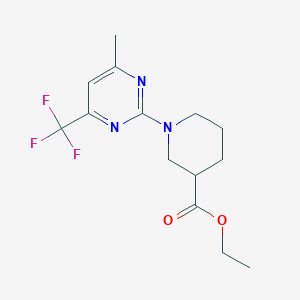
N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H20N6O2S2 and its molecular weight is 416.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds, including pyridines, pyrazines, and piperazines, play a crucial role as structural components in pharmaceuticals and agrochemicals due to their high biological activities. These compounds are used in a wide range of applications, from herbicides and insecticides to pharmaceuticals, vitamins, adhesives, flavors, and fragrances. The pyrazine moiety, for example, is a key structural element in the synthesis of antituberculosis drugs such as pyrazinamide. Similarly, piperazines and pyridines are utilized in developing compounds with potential anticancer activities. The exploration of these heterocyclic compounds underscores the significance of nitrogen-containing moieties in medicinal chemistry and agrochemical research (Higasio & Shoji, 2001), (Higashio & Shoji, 2004).
Electrophilic Amination in Synthesis
The electrophilic amination of amino acids with N-Boc-oxaziridines presents an efficient method for preparing N-orthogonally diprotected hydrazino acids and piperazic acid derivatives. This process demonstrates the versatility of incorporating nitrogen-containing heterocycles into more complex molecules, indicating the compound's relevance in synthetic organic chemistry and the synthesis of potentially biologically active molecules (Hannachi et al., 2004).
Synthesis of Piperazine Derivatives and Anticancer Activity
The condensation of iminodiacetic acid with various amines under specific conditions to produce piperazine-2,6-dione derivatives demonstrates the compound's utility in synthesizing novel structures with potential biological activities. Some synthesized derivatives have shown significant anticancer activity against various cancer cell lines, highlighting the importance of structural analogs of the compound in developing new therapeutic agents (Kumar et al., 2013).
Application in Solid Phase Synthesis
The development of versatile approaches for the solid-phase synthesis of aminopyridazines utilizes resin-bound thiophenols to link dichloropyridazine to solid supports. This method introduces diversity into the molecule through direct cleavage of nucleophilic amines, demonstrating the compound's relevance in the streamlined synthesis of complex heterocycles (Parrot et al., 1999).
Thermal Degradation Studies for CO2 Capture
Exploring the thermal stability of novel piperazine-based amine blends for CO2 capture addresses the environmental applications of nitrogen-containing heterocycles. Studies on the thermal degradation of these blends contribute to the understanding of their potential in industrial applications, particularly in greenhouse gas control and environmental remediation (Du et al., 2016).
特性
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S2/c1-14-6-7-19-16(13-14)20-15-4-5-17(22-21-15)23-8-10-24(11-9-23)28(25,26)18-3-2-12-27-18/h2-7,12-13H,8-11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAOYYXZSDQGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2558094.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2558096.png)


![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]hydrazine;hydrochloride](/img/structure/B2558101.png)
![2-Amino-7-bromothieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B2558103.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2558105.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(4-methoxyphenethyl)hydrazinecarboxamide](/img/structure/B2558107.png)
